molecular formula C11H14ClNO2 B13759055 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride CAS No. 58260-66-5

5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride

Cat. No.: B13759055
CAS No.: 58260-66-5
M. Wt: 227.69 g/mol
InChI Key: SMMBDRUELNESAR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride: is a complex organic compound belonging to the isoquinoline family. This compound is known for its unique structural features, which include a dioxolo ring fused to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using 1H NMR spectroscopy and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is used as a building block for synthesizing more complex molecules

Biology and Medicine: The compound has shown promise in biological studies due to its structural similarity to natural alkaloids. It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer . Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride stands out due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form biologically active derivatives makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

58260-66-5

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

InChI

InChI=1S/C11H13NO2.ClH/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7;/h3-4,7,12H,2,5-6H2,1H3;1H

InChI Key

SMMBDRUELNESAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C[NH2+]1)OCO3.[Cl-]

Origin of Product

United States

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